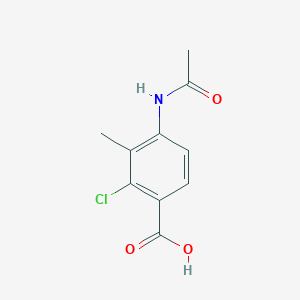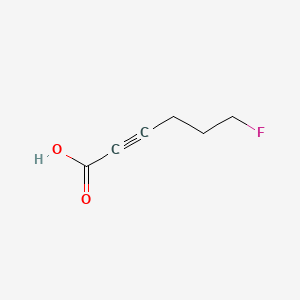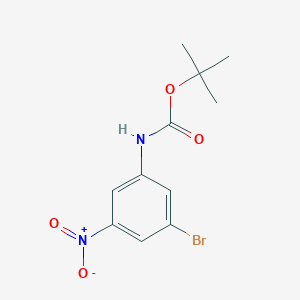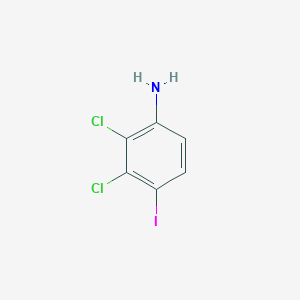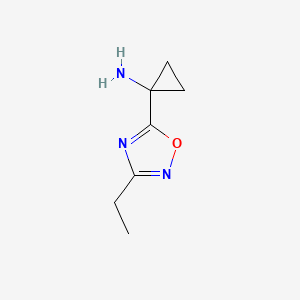
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine is a compound that features a cyclopropane ring attached to an oxadiazole ring The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxadiazoles is the cyclization of acylhydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The cyclopropane ring can be introduced through cyclopropanation reactions involving alkenes and diazo compounds in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole carboxylic acids, while reduction can produce amines or other nitrogen-containing heterocycles .
Scientific Research Applications
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanol: This compound has a similar oxadiazole ring but with a hydroxyl group instead of a cyclopropane ring.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound features a different substitution pattern on the oxadiazole ring.
Uniqueness
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine is unique due to the presence of both the oxadiazole and cyclopropane rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and ability to interact with biological targets .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-5-9-6(11-10-5)7(8)3-4-7/h2-4,8H2,1H3 |
InChI Key |
XZGVTNMJJCIGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
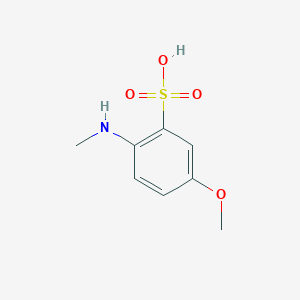
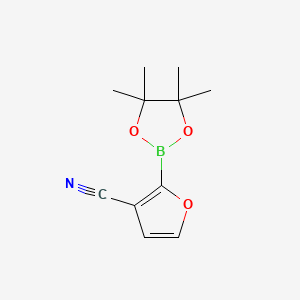
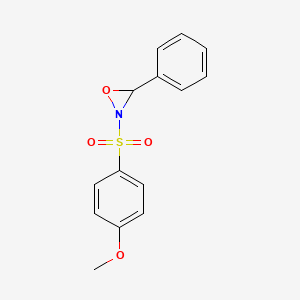
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
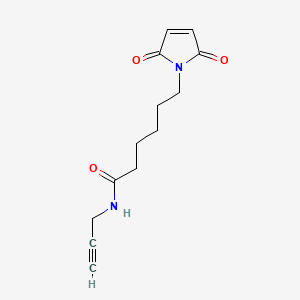
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)
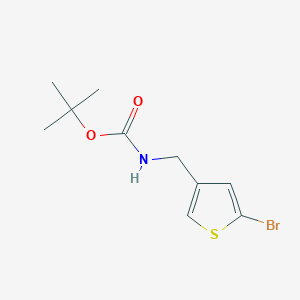
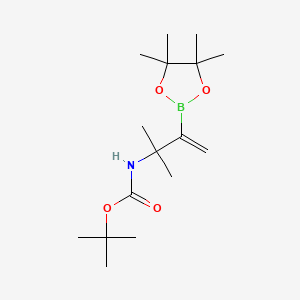
![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
